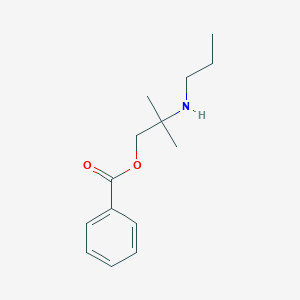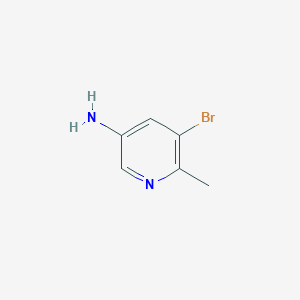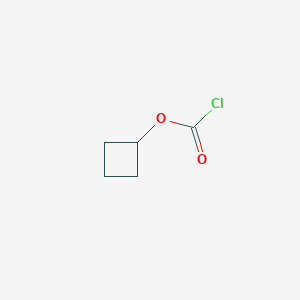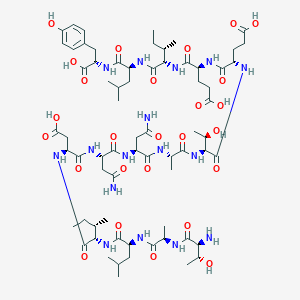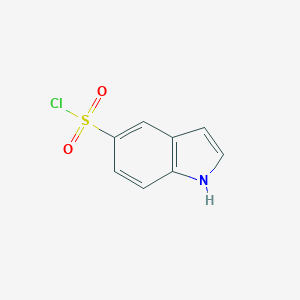
Cloruro de 1H-indol-5-sulfonilo
Descripción general
Descripción
1H-indole-5-sulfonyl chloride, also known as indol-5-ylsulfonyl chloride, is a chemical compound with the molecular formula C8H6ClNO2S . It has a molecular weight of 215.66 .
Synthesis Analysis
Indole and its derivatives, including 1H-indole-5-sulfonyl chloride, are crucial in medicinal chemistry . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions . The synthesis of these compounds involves various techniques, including hydroamination and catalyzed cyclization .Molecular Structure Analysis
The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI code for 1H-indole-5-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical and Chemical Properties Analysis
1H-indole-5-sulfonyl chloride is a solid compound . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Cloruro de 1H-indol-5-sulfonilo: se han sintetizado y reportado derivados que exhiben significativas actividades antivirales. Por ejemplo, ciertos derivados del indol han mostrado actividad inhibitoria contra la influenza A y otros virus . El grupo de cloruro de sulfonilo se puede utilizar para introducir unidades de sulfonamida, que son conocidas por sus propiedades antivirales.
Propiedades Antiinflamatorias
Los compuestos del indol, incluidos aquellos con un grupo de cloruro de sulfonilo, son conocidos por poseer propiedades antiinflamatorias. Esto los hace valiosos en el desarrollo de nuevos fármacos antiinflamatorios . La capacidad de unirse con alta afinidad a múltiples receptores es crucial en el desarrollo de estos agentes terapéuticos.
Potencial Anticancerígeno
El núcleo del indol es una característica común en muchas moléculas de fármacos sintéticos con actividad anticancerígenaThis compound puede servir como precursor para sintetizar varios derivados del indol que pueden actuar como potentes agentes anticancerígenos .
Eficacia Antimicrobiana
Los análogos del indol basados en sulfonamida, que se pueden sintetizar utilizando This compound, han mostrado fuertes acciones antimicrobianas. Esto es particularmente importante en la lucha contra las cepas bacterianas resistentes a los fármacos .
Actividad Antidiabética
Se ha informado que los derivados del indol exhiben propiedades antidiabéticas. Al modificar el núcleo del indol con cloruro de sulfonilo, los investigadores pueden sintetizar compuestos que pueden utilizarse en el desarrollo de fármacos antidiabéticos .
Actividad Antituberculosa
El andamiaje del indol también está asociado con la actividad antituberculosaThis compound se puede utilizar para crear nuevas moléculas que podrían ser efectivas en el tratamiento de la tuberculosis, una enfermedad causada por Mycobacterium tuberculosis .
Mecanismo De Acción
Target of Action
Indole derivatives, which include 1h-indole-5-sulfonyl chloride, are known to bind with high affinity to multiple receptors . This makes them crucial in medicinal chemistry and drug design .
Mode of Action
It’s known that indole-sulfonamide, a related compound, is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that 1H-indole-5-sulfonyl chloride may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1H-indole-5-sulfonyl chloride may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
Indole and its derivatives are known to be crucial in medicinal chemistry due to their physiological action . This suggests that 1H-indole-5-sulfonyl chloride may have significant bioavailability.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that 1H-indole-5-sulfonyl chloride may have a wide range of molecular and cellular effects depending on the specific biological activity it exhibits.
Action Environment
It’s known that indole is a relatively weak basic chemical . This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . . This suggests that the action, efficacy, and stability of 1H-indole-5-sulfonyl chloride may be influenced by the pH of its environment.
Safety and Hazards
Direcciones Futuras
Indole and its derivatives have been gaining a lot of interest due to their physiological action, exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . This suggests a promising future for the development of pharmacologically active derivatives of indole with sulfonamide scaffolds .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, which include 1H-indole-5-sulfonyl chloride, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The specific cellular effects of 1H-indole-5-sulfonyl chloride are not well-studied. Indole derivatives have been found to have significant effects on cell function. For instance, they have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGMZFOGQIBZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





